

Application Note: Quantification of Urolithin M7 in Human Urine using HPLC-UV

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Compound of Interest

Compound Name: urolithin M7

Cat. No.: B1452526

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Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of **Urolithin M7** in human urine samples. Urolithins are microbial metabolites of ellagic acid and ellagitannins, and their quantification is crucial for nutritional and clinical research. Given that urolithins are predominantly excreted in urine as glucuronide and sulfate conjugates, this protocol incorporates an enzymatic hydrolysis step to accurately measure total **Urolithin M7** levels. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and cost-effective analytical procedure.

Introduction

Urolithins are a class of dibenzo[b,d]pyran-6-one derivatives produced by the human gut microbiota from dietary precursors like ellagic acid, which is abundant in pomegranates, berries, and nuts.[1] These metabolites are absorbed into the bloodstream and subsequently excreted in the urine, primarily as phase II conjugates (glucuronides and sulfates).[2][3]

Urolithin M7 is a trihydroxy urolithin that is part of the metabolic cascade converting ellagic acid into various urolithin subtypes.[2][4] The study of urinary urolithin levels provides insights into the metabolic capacity of an individual's gut microbiome and the bioavailability of dietary polyphenols. This application note presents a robust HPLC-UV method for the quantification of total **Urolithin M7** in urine following enzymatic deconjugation.

Experimental Protocols

Urine Sample Preparation

Objective: To hydrolyze urolithin conjugates in urine to their aglycone forms for total **Urolithin M7** quantification.

Materials:

- Human urine samples, stored at -80°C
- β -glucuronidase/arylsulfatase from *Helix pomatia* (Type H-1 or equivalent)
- Ammonium acetate buffer (pH 5.0)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
- Centrifuge
- Nitrogen evaporator

Protocol:

- Thaw frozen urine samples at room temperature.
- Centrifuge the urine at 4,000 x g for 10 minutes to pellet any sediment.
- To 1 mL of the urine supernatant, add 1 mL of ammonium acetate buffer (pH 5.0).
- Add 50 μ L of β -glucuronidase/arylsulfatase solution (approximately 2500 units of β -glucuronidase and 100 units of sulfatase).
- Incubate the mixture at 37°C for 4 hours to ensure complete hydrolysis of glucuronide and sulfate conjugates.[5]

- Stop the enzymatic reaction by adding 200 μ L of methanol.
- Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water with 0.1% formic acid.
- Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water.
- Elute the urolithins with 1 mL of methanol into a clean collection tube.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in 100 μ L of the initial mobile phase composition for HPLC analysis.

HPLC-UV Method

Objective: To chromatographically separate and quantify **Urolithin M7**.

Instrumentation:

- HPLC system with a UV/Vis detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size)

Chromatographic Conditions:

Parameter	Value
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	10% B to 40% B over 20 minutes
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Column Temperature	30°C

| UV Detection | 305 nm^[6]^[7] |

Calibration Standards: Prepare a stock solution of **Urolithin M7** in methanol. A series of working standards ranging from 0.1 to 50 µg/mL should be prepared by serial dilution of the stock solution in the initial mobile phase.

Data Presentation

The following tables summarize the expected quantitative performance of this method, adapted from validated methods for similar urolithins.^[8]^[9]

Table 1: Calibration Curve and Sensitivity

Parameter	Expected Value
Linear Range	0.1 - 50 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	~0.05 µg/mL

| Limit of Quantification (LOQ)| ~0.15 µg/mL |

Table 2: Method Precision and Accuracy

QC Level	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=18)	Accuracy (% Recovery)
Low QC (0.5 µg/mL)	< 5%	< 7%	95 - 105%
Mid QC (5 µg/mL)	< 3%	< 5%	97 - 103%

| High QC (40 µg/mL) | < 3% | < 5% | 98 - 102% |

Visualizations

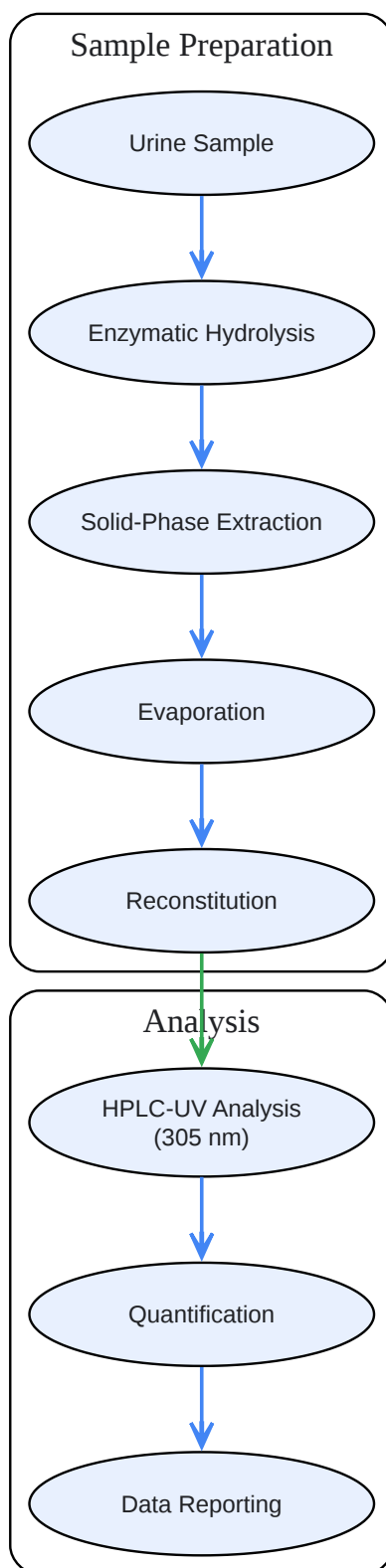
Metabolic Pathway of Ellagic Acid to Urolithin M7



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Caption: Metabolic conversion of ellagic acid to **Urolithin M7** by gut microbiota.

Experimental Workflow for Urolithin M7 Quantification



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Caption: Workflow for the quantification of **Urolithin M7** in urine samples.

Conclusion

The HPLC-UV method described in this application note provides a reliable and accessible approach for the quantification of total **Urolithin M7** in human urine. The inclusion of an enzymatic hydrolysis step is critical for an accurate assessment of urolithin excretion. This method is suitable for use in research and development settings to explore the metabolic fate of dietary ellagitannins and the role of urolithins in human health.

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